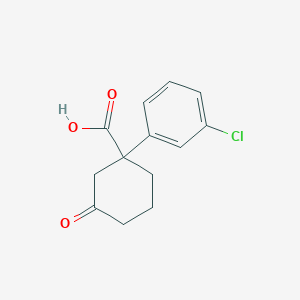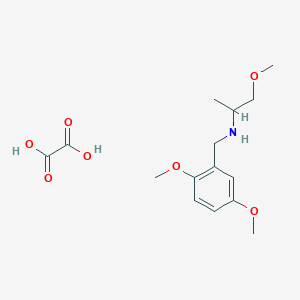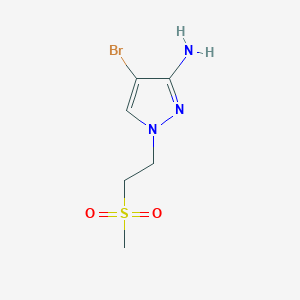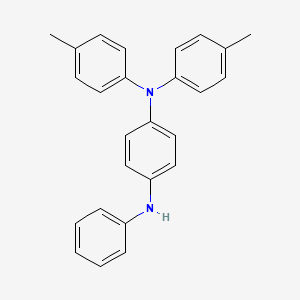
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine is an organic compound that belongs to the class of polyphenylamines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine typically involves the reaction of aniline derivatives with benzene-1,4-diamine. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. For instance, the compound can be synthesized by reacting N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine with appropriate reagents under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of advanced materials for electronic devices, such as OLEDs and OSCs.
Wirkmechanismus
The mechanism of action of N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine involves its ability to transport holes in electronic devices. The compound interacts with the electronic structure of the device, facilitating the movement of charge carriers. This interaction is crucial for the efficient functioning of OLEDs and OSCs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine
- N1,N4-diphenyl-N1,N4-di-p-tolylbenzene-1,4-diamine
- DNTPD (N1,N1′-(Biphenyl-4,4′-diyl)bis(N1-phenyl)-N4,N4-di-p-tolylbenzene-1,4-diamine)
Uniqueness
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine is unique due to its specific molecular structure, which imparts distinct electronic properties. This uniqueness makes it particularly suitable for use as a hole transport layer in electronic devices, offering advantages such as high efficiency and stability .
Eigenschaften
Molekularformel |
C26H24N2 |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
4-N,4-N-bis(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H24N2/c1-20-8-14-24(15-9-20)28(25-16-10-21(2)11-17-25)26-18-12-23(13-19-26)27-22-6-4-3-5-7-22/h3-19,27H,1-2H3 |
InChI-Schlüssel |
IIEDZDJJQHYFNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


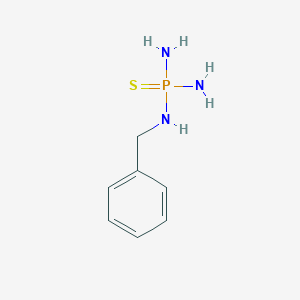

![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)

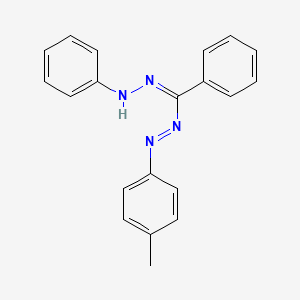
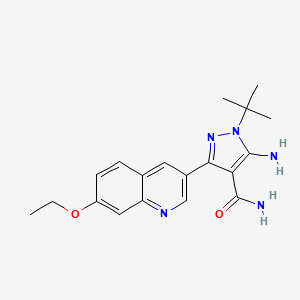
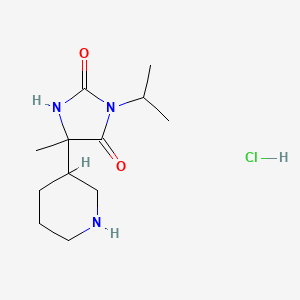
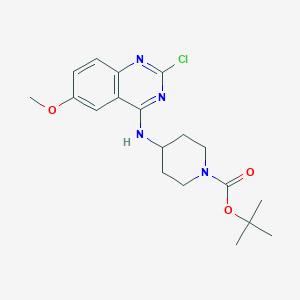
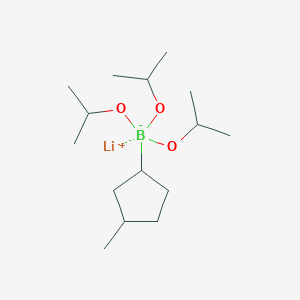
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
